Formic acid;2-methylpent-4-en-2-ol
Description
Formic acid (HCOOH) is the simplest carboxylic acid, widely found in nature (e.g., ant venom, stinging nettles) and used industrially as a preservative, antibacterial agent, and fuel cell component . Its structure comprises a carboxyl group (-COOH) attached to a hydrogen atom, enabling strong acidity (pKa ≈ 3.75) and reactivity, such as esterification without requiring catalysts .
2-Methylpent-4-en-2-ol is a tertiary alcohol with a five-carbon chain containing a double bond at position 4 (C4–C5) and a hydroxyl group at C2, substituted with a methyl group. Its structure is (CH₃)C(OH)CH₂CH=CH₂, making it a reactive unsaturated alcohol.
Properties
CAS No. |
116071-55-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
formic acid;2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3) |
InChI Key |
ABEATUUHRUZURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)O.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formic Acid Reactivity
Formic acid (HCOOH) is the simplest carboxylic acid, characterized by high acidity (pKa ≈ 3.75) and bifunctional reactivity due to its carboxylic and hydroxyl groups. Its esterification potential with alcohols is well-documented, typically proceeding via acid-catalyzed mechanisms.
2-Methylpent-4-en-2-ol Characteristics
2-Methylpent-4-en-2-ol (C₆H₁₀O) is a tertiary allylic alcohol with a branched carbon chain and a terminal double bond. The steric hindrance of its tertiary alcohol group and electron-rich double bond influence its reactivity in electrophilic additions and esterification reactions.
Esterification Pathways for Formate Ester Synthesis
Acid-Catalyzed Fischer Esterification
The most direct route to synthesizing 2-methylpent-4-en-2-yl formate involves Fischer esterification. A mixture of formic acid and 2-methylpent-4-en-2-ol is heated under reflux with a Brønsted acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid).
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)
- Temperature: 100–120°C
- Duration: 8–12 hours
- Solvent: Toluene (azeotropic removal of water via Dean-Stark trap).
Mechanistic Steps:
- Protonation of formic acid’s carbonyl oxygen by the catalyst.
- Nucleophilic attack by the alcohol’s hydroxyl group on the activated carbonyl carbon.
- Deprotonation and elimination of water to form the ester.
Challenges:
- Tertiary alcohols exhibit slower esterification kinetics due to steric hindrance.
- Overheating may induce dehydration of 2-methylpent-4-en-2-ol to dienes.
Alternative Synthesis via Acyl Chloride Intermediates
Formyl Chloride Generation
Formic acid can be converted to formyl chloride (HCOCl) using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, formyl chloride’s instability necessitates in situ generation and immediate use.
Procedure:
- Add SOCl₂ (1.2 equiv) dropwise to cooled (−10°C) formic acid.
- Stir for 2 hours at 0°C, then remove excess SOCl₂ under reduced pressure.
- React the crude HCOCl with 2-methylpent-4-en-2-ol (1.0 equiv) in dry dichloromethane (DCM) at 25°C for 4 hours.
Advantages:
- Avoids equilibrium limitations of Fischer esterification.
- Higher yields for sterically hindered alcohols.
Catalytic Hydrogenation and Byproduct Management
Double Bond Saturation Risks
The terminal double bond in 2-methylpent-4-en-2-ol may undergo hydrogenation during esterification if residual catalysts (e.g., Pd/C) are present. To mitigate this:
- Use inert atmosphere (N₂/Ar) during reactions.
- Avoid transition metal catalysts in acidic conditions.
Purification and Characterization
Fractional Distillation
Crude reaction mixtures are neutralized with aqueous NaHCO₃, washed with brine, and dried over MgSO₄. The ester is isolated via fractional distillation under reduced pressure (40–60°C at 15 mmHg).
Spectroscopic Validation
- ¹H NMR: Expected signals include a formate ester carbonyl (δ 8.1–8.3 ppm) and allylic protons (δ 5.0–5.5 ppm).
- IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch).
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce side reactions in large-scale esterification. Parameters:
- Residence Time: 30–60 minutes
- Temperature: 110°C
- Catalyst: Solid acid resins (e.g., Amberlyst-15).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Grignard reactions and dehydration processes.
Biology: Studied for its potential antimicrobial properties, leveraging the formic acid component’s ability to disrupt microbial cell walls.
Medicine: Investigated for its potential use in drug synthesis, particularly in the formation of intermediates for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings, where the alcohol component contributes to the desired aromatic properties
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: The alcohol and alkene groups participate in redox reactions, altering the compound’s chemical structure and reactivity.
Substitution Reactions:
Molecular Targets: The formic acid component can target microbial cell walls, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison of Formic Acid with Similar Compounds
Chemical and Physical Properties
| Property | Formic Acid | Acetic Acid | Propionic Acid | Methanol |
|---|---|---|---|---|
| Formula | HCOOH | CH₃COOH | CH₃CH₂COOH | CH₃OH |
| pKa | 3.75 | 4.76 | 4.88 | 15.5 |
| Boiling Point (°C) | 100.8 | 118 | 141 | 64.7 |
| Density (g/cm³) | 1.22 | 1.05 | 0.99 | 0.79 |
| Applications | Preservatives, fuel cells | Vinegar, plastics | Food preservative | Fuel, solvents |
- Acidity : Formic acid is stronger than acetic and propionic acids due to the electron-withdrawing effect of its -COOH group .
- Fuel Cell Efficiency: Formic acid has a theoretical energy density of 1.77 kWh/L, higher than methanol (1.67 kWh/L) but lower efficiency (≈45%) compared to lithium batteries (≈90%) due to CO₂ production .
- VOC Emissions : Formic acid is a major volatile organic compound (VOC) emitted from paper degradation, alongside acetic acid, contributing to indoor air pollution .
Reactivity and Derivatives
- Esterification : Formic acid readily forms esters (e.g., methyl formate) without acid catalysts, unlike acetic acid .
- Carcinogenic Derivatives: Formic acid hydrazides (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) are carcinogenic in rats, inducing mammary and kidney tumors, unlike non-hydrazine derivatives like 5-nitro-2-furanmethandiol diacetate .
Comparison of 2-Methylpent-4-en-2-ol with Similar Alcohols
Structural and Functional Comparisons
Reactivity and Stability
- Unsaturation Effects : The C4–C5 double bond in 2-methylpent-4-en-2-ol increases reactivity (e.g., susceptibility to oxidation) compared to saturated analogs like 2-methylpentan-2-ol .
- Hydrogen Bonding : Tertiary alcohols exhibit weaker hydrogen bonding than primary/secondary alcohols, reducing boiling points (e.g., 2-methylpentan-2-ol: ~120°C vs. 4-methylpent-2-en-1-ol: ~150°C) .
Research Findings and Industrial Relevance
- Formic Acid in Energy Storage: Formic acid’s CO₂-like structure enables efficient oxidation in fuel cells, but CO-poisoning remains a challenge compared to methanol .
- Alcohols in Pharmaceuticals: Unsaturated alcohols like 5-(dimethylamino)pent-2-en-1-ol serve as intermediates in synthesizing drugs targeting metabolic and inflammatory diseases .
- Environmental Impact : Formic acid emissions from paper degradation (≈10 µg/m³ in chambers) highlight its role in cultural heritage preservation challenges .
Q & A
How can researchers optimize the synthesis of 2-methylpent-4-en-2-ol to minimize byproducts in catalytic dehydration reactions?
Basic Research Question
Answer:
To optimize synthesis, focus on reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, using acid catalysts (e.g., formic acid) at controlled temperatures (80–120°C) can enhance selectivity. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) to identify byproduct formation pathways . Purity assessment should include 1H/13C NMR and FTIR to confirm structural integrity, as emphasized in standardized protocols for characterizing new compounds .
What advanced analytical techniques are recommended for resolving contradictions in reported reaction mechanisms of formic acid in esterification reactions?
Advanced Research Question
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst type). To address this:
- Use isotopic labeling (e.g., D-labeled formic acid) with NMR to track proton transfer pathways.
- Apply computational modeling (DFT calculations) to compare energy barriers for competing mechanisms .
- Cross-validate kinetic data using high-pressure liquid chromatography (HPLC) under controlled pH and temperature .
Table 1: Common Contradictions and Resolutions
| Contradiction Source | Resolution Method | Key Reference |
|---|---|---|
| Divergent catalytic efficiency | Isotopic tracing + DFT | |
| Conflicting kinetic models | pH-controlled HPLC |
How should researchers design experiments to assess the purity of 2-methylpent-4-en-2-ol in the presence of isomeric byproducts?
Basic Research Question
Answer:
- Chromatographic separation: Use GC-MS with a polar capillary column (e.g., DB-WAX) to resolve isomers.
- Spectroscopic validation: Compare NMR chemical shifts with reference data for characteristic peaks (e.g., olefinic protons at δ 5.2–5.8 ppm) .
- Quantitative analysis: Employ internal standardization with deuterated analogs for precise quantification .
What methodologies are suitable for studying the adsorption behavior of formic acid on indoor surfaces, and how do surface interactions affect its reactivity?
Advanced Research Question
Answer:
- Surface characterization: Use X-ray photoelectron spectroscopy (XPS) or AFM to analyze adsorption isotherms on materials like cellulose or silica .
- Reactivity assays: Monitor degradation products via in situ FTIR under controlled humidity and temperature.
- Data interpretation: Correlate surface roughness (measured via SEM ) with catalytic decomposition rates of formic acid .
Table 2: Key Parameters in Surface Adsorption Studies
| Parameter | Measurement Tool | Impact on Reactivity |
|---|---|---|
| Surface porosity | SEM | Increases active sites for decomposition |
| Humidity | In situ FTIR | Accelerates hydrolysis pathways |
How can computational models be integrated with experimental data to predict the stability of formic acid derivatives under varying pH conditions?
Advanced Research Question
Answer:
- Hybrid approach: Combine molecular dynamics (MD) simulations with pH-dependent UV-Vis spectroscopy to predict protonation states.
- Validate predictions using potentiometric titrations and compare with calculated pKa values .
- Use cheminformatics tools (e.g., ACD/Labs Percepta) to model degradation pathways under acidic/basic conditions .
What protocols ensure reproducibility in synthesizing and characterizing novel formic acid cocrystals?
Basic Research Question
Answer:
- Crystallization control: Optimize solvent-antisolvent ratios and cooling rates to avoid polymorphic variations.
- Structural verification: Employ single-crystal XRD for unambiguous confirmation of cocrystal formation .
- Thermal analysis: Use DSC/TGA to assess stability and phase transitions, as required for supplementary data in publications .
How do researchers reconcile discrepancies in reported toxicity profiles of 2-methylpent-4-en-2-ol across different biological models?
Advanced Research Question
Answer:
- Model standardization: Use OECD guidelines for cytotoxicity assays (e.g., MTT tests) across cell lines .
- Metabolic profiling: Compare LC-MS data from in vitro (hepatocytes) and in vivo (rodent) models to identify species-specific metabolism .
- Data transparency: Publish raw datasets in repositories like PubChem to enable cross-study validation .
What interdisciplinary approaches are effective in studying the environmental fate of formic acid in aqueous ecosystems?
Advanced Research Question
Answer:
- Field sampling: Couple HPLC-UV with ion chromatography to quantify formate ions in water .
- Microbial studies: Use 16S rRNA sequencing to identify bacterial communities involved in formic acid degradation .
- Ecotoxicity modeling: Integrate QSAR predictions with experimental LC50 data from aquatic toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
